2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
Description
This compound is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with two tert-butyl groups at positions 2 and 2. The methylidene bridge at position 6 is linked to a 3,5-dimethylanilino group, creating a planar, conjugated system. The tert-butyl substituents enhance steric bulk, likely improving thermal stability and solubility in nonpolar solvents . Its structure is optimized for coordination chemistry, as the imine nitrogen and ketone oxygen can act as donor sites for metal binding .
Properties
CAS No. |
422321-78-6 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C23H31NO/c1-15-9-16(2)11-19(10-15)24-14-17-12-18(22(3,4)5)13-20(21(17)25)23(6,7)8/h9-14,25H,1-8H3 |
InChI Key |
XLCFCSWBBOOEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-di-tert-butylphenol and 3,5-dimethylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to promote the reaction.
Chemical Reactions Analysis
2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural and Electronic Differences
Electronic and Steric Effects
- The electron-donating 3,5-dimethylanilino group stabilizes the imine moiety, favoring tautomeric keto-amine forms .
- Nitro-Substituted Analogues: The 4-nitro group in compounds like 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one introduces electron-withdrawing effects, polarizing the conjugated system and enhancing acidity at the hydroxyl group (pKa ~8–10) .
- Benzyloxy/Halogen Derivatives : Bulky benzyloxy or halogen substituents (e.g., Br, Cl) alter π-conjugation and packing efficiency. For example, the 3-benzyloxy derivative forms helical chains via O–H⋯O bonds, while bromine atoms enable halogen bonding .
Hydrogen Bonding and Crystal Packing
- The target compound’s lack of hydroxyl groups limits classical O–H⋯O bonding but may allow weaker C–H⋯O interactions. In contrast, nitro- and hydroxy-substituted analogues form robust intramolecular N–H⋯O and intermolecular O–H⋯O networks, stabilizing crystal lattices and enabling 2D/3D frameworks .
- The quinoline-containing analogue leverages N–H⋯O and Br⋯O interactions, demonstrating versatility in supramolecular design .
Metal Coordination Behavior
- Target Compound: The tert-butyl groups may hinder coordination to larger metal ions but favor binding to smaller ions (e.g., Cu²⁺, Zn²⁺) due to steric tuning. The 3,5-dimethylanilino group’s rigidity supports planar chelation .
- Hydroxy/Nitro Analogues : These compounds act as tridentate O,N,O-ligands, forming stable complexes with transition metals (e.g., Sn, Ti) for catalytic or material applications .
Biological Activity
The compound 2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one (commonly referred to as DTBC) is a synthetic organic molecule that exhibits a variety of biological activities. This article aims to summarize the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DTBC has the following chemical formula: with a molecular weight of approximately 337.24 g/mol. The structure features a cyclohexadiene core with di-tert-butyl and dimethylaniline substituents that contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₃₁NO |
| Molecular Weight | 337.24 g/mol |
| SMILES | Cc1cc(C)cc(NC=C2C=C(C(C)(C)C)C=C(C(C)(C)C)C2=O)c1 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
DTBC has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antifungal Activity
Recent studies have highlighted DTBC's antifungal potential. It has demonstrated effectiveness against several fungal strains, suggesting its utility as a natural antifungal agent. For example, a study reported that DTBC exhibited significant antifungal activity against Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .
The biological mechanisms underlying the activity of DTBC are multifaceted:
- Free Radical Scavenging : DTBC acts by donating electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of pathogens, thus disrupting their growth and proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antifungal | Inhibition of fungal growth | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Study on Antioxidant Properties
A significant study evaluated the antioxidant capacity of DTBC using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that DTBC exhibited a strong antioxidant effect comparable to established antioxidants like ascorbic acid .
Study on Antifungal Efficacy
In another investigation, DTBC was tested against clinical isolates of Candida species. The results showed that DTBC inhibited the growth of these fungi at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
